Magl-IN-1

説明

Role of MAGL in Endocannabinoid Signaling and Lipid Metabolism

MAGL is the primary enzyme responsible for hydrolyzing 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain. By breaking down 2-AG into arachidonic acid and glycerol, MAGL terminates cannabinoid receptor 1 (CB1)-mediated retrograde synaptic signaling, which regulates neuronal excitability and synaptic plasticity. Beyond endocannabinoid metabolism, MAGL acts as a metabolic hub that controls free fatty acid (FFA) levels. In cancer cells, MAGL hydrolyzes monoacylglycerols to release FFAs, which are precursors for oncogenic signaling lipids such as lysophosphatidic acid and prostaglandins.

MAGL's Association with Pathological States: Cancer, Neuroinflammation, and Neuropathic Pain

Elevated MAGL activity is linked to several diseases:

- Cancer : Aggressive tumors overexpress MAGL, driving a fatty acid network that promotes migration, invasion, and survival.

- Neuroinflammation : MAGL-derived arachidonic acid fuels pro-inflammatory eicosanoid production, exacerbating conditions like multiple sclerosis.

- Neuropathic Pain : MAGL limits the spread of 2-AG-mediated synaptic depression, making its inhibition a strategy for pain relief.

Rationale for Targeted MAGL Inhibition in Disease Modulation

Inhibiting MAGL increases 2-AG levels, enhancing CB1-dependent anti-nociceptive and anti-inflammatory effects. Concurrently, it reduces FFAs and downstream pro-tumorigenic lipids, offering a dual mechanism for cancer therapy. Selective MAGL inhibitors like Magl-IN-1 avoid off-target effects associated with broad-spectrum lipase inhibitors, making them attractive therapeutic candidates.

特性

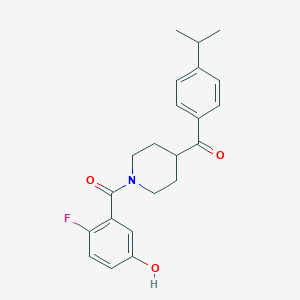

IUPAC Name |

[1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl]-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO3/c1-14(2)15-3-5-16(6-4-15)21(26)17-9-11-24(12-10-17)22(27)19-13-18(25)7-8-20(19)23/h3-8,13-14,17,25H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUBZNFATQKRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

MAGL-IN-1の合成には、重要な中間体の調製と最終的なカップリング反応など、いくつかの手順が含まれます。 反応条件には、多くの場合、最終生成物の収率と純度を最適化するために、有機溶媒、触媒、特定の温度と圧力の設定を使用することが含まれます。 .

This compoundの工業的生産方法には、同様の合成経路を使用する大規模合成が含まれる場合がありますが、高収率と高純度を保証するために、最適化された反応条件と精製技術が使用されます。 これらの方法には、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術が含まれる場合があります。 .

化学反応の分析

科学研究への応用

This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。 化学では、this compoundは、モノアシルグリセロールリパーゼの阻害とそのエンドカンナビノイド系への影響を研究するためのツール化合物として使用されます。。 生物学では、this compoundは、痛み、炎症、神経保護など、さまざまな生理学的プロセスにおけるモノアシルグリセロールリパーゼの役割を調査するために使用されます。.

医学では、this compoundは、神経変性疾患、癌、代謝性疾患など、さまざまな病気の治療薬としての可能性を示しています。。 たとえば、this compoundは、ヒトの乳がん、大腸がん、卵巣がん細胞に対して抗増殖効果を示すことが示されています。。 産業では、this compoundは、モノアシルグリセロールリパーゼを標的とした新規医薬品や治療薬の開発に使用されます。.

科学的研究の応用

MAGL-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on the endocannabinoid system . In biology, this compound is used to investigate the role of monoacylglycerol lipase in various physiological processes, including pain, inflammation, and neuroprotection .

In medicine, this compound has shown potential as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders, cancer, and metabolic diseases . For example, this compound has been shown to exhibit anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . In industry, this compound is used in the development of new drugs and therapeutic agents targeting monoacylglycerol lipase .

作用機序

類似化合物との比較

Sources :

Potency and Selectivity

- PF-06795071: Exhibits superior potency (IC50 = 3 nM) due to covalent binding to MAGL’s catalytic serine residue, ensuring prolonged inhibition . However, covalent modifiers may pose safety risks in clinical settings compared to this compound’s non-covalent mechanism.

- FAAH/MAGL-IN-1: Dual inhibition of FAAH and MAGL (IC50 = 29 nM and 31 nM, respectively) enhances endocannabinoid modulation but reduces target specificity, increasing risks of off-target effects .

- WWL70 : Targets ABHD6 (IC50 = 70 nM), a parallel enzyme in 2-AG hydrolysis, providing complementary pathway insights but lacking direct MAGL inhibition .

Clinical and Experimental Utility

- This compound and PF-06795071 are preferred for in vivo studies due to their solubility and bioavailability, though neither has advanced to clinical trials .

- MAGL-IN-9 ’s reversibility may reduce long-term toxicity risks, making it advantageous for chronic disease models .

- FAAH/MAGL-IN-1’s dual activity is valuable for studying cross-talk between endocannabinoid degradation pathways but complicates mechanistic studies .

Chemical and Physical Properties

- This compound: Molecular weight = 369.43 g/mol, C22H24FNO3, stable at -20°C (solid) or -80°C (DMSO) .

- PF-06795071: Covalent binding requires careful handling to avoid irreversible enzyme inactivation in non-target tissues .

- WWL70 : Available in small quantities (5–200 mg), limiting large-scale applications .

生物活性

Magl-IN-1 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). Understanding the biological activity of this compound involves examining its effects on various physiological processes, its therapeutic potential, and the mechanisms underlying its action.

Overview of MAGL and Its Role

MAGL is primarily responsible for hydrolyzing 2-AG into arachidonic acid (AA) and glycerol. This process is significant because 2-AG is an important endocannabinoid that modulates various physiological functions, including pain, inflammation, and neuroprotection. Inhibition of MAGL can lead to increased levels of 2-AG, thereby enhancing endocannabinoid signaling.

This compound operates by selectively inhibiting the hydrolytic activity of MAGL. This inhibition prevents the breakdown of 2-AG, leading to elevated levels of this endocannabinoid in tissues. The compound has been shown to be effective in various animal models, demonstrating its potential for therapeutic applications.

Research Findings and Case Studies

-

In Vivo Studies :

- In a study using a mouse model, this compound significantly increased 2-AG levels in the brain and other tissues. This elevation was associated with reduced inflammatory responses and improved outcomes in models of liver injury induced by ischemia-reperfusion (I/R) .

- Another study highlighted that administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its anti-inflammatory properties .

- Effects on Lipid Metabolism :

- Neuroprotective Effects :

Data Tables

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Pain Management : By enhancing endocannabinoid levels, this compound could be beneficial in treating chronic pain conditions.

- Neurodegenerative Diseases : Its neuroprotective properties may make it a candidate for therapies aimed at diseases like Alzheimer's or Parkinson's.

- Inflammatory Disorders : The anti-inflammatory effects observed in various studies indicate potential use in conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of Magl-IN-1 that make it a candidate for monoacylglycerol lipase (MAGL) inhibition studies?

- Methodological Answer : this compound's inhibitory potential is typically validated through competitive binding assays and X-ray crystallography to confirm its interaction with MAGL's catalytic site. Structural characterization should include NMR spectroscopy for purity (>95%) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Researchers must compare its IC50 values with known MAGL inhibitors (e.g., JZL184) to establish baseline efficacy .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound in academic settings?

- Methodological Answer : Synthesis protocols should follow organocatalytic or metal-free routes to minimize contamination. Detailed procedures, including solvent systems, reaction times, and purification steps (e.g., column chromatography gradients), must be documented. Characterization requires FT-IR for functional groups, HPLC for purity, and reproducibility checks across three independent batches. Supplementary materials should include raw spectral data .

Q. How can researchers validate the selectivity of this compound against off-target enzymes (e.g., FAAH, ABHD6)?

- Methodological Answer : Use enzyme activity assays with recombinant proteins under standardized buffer conditions (pH 7.4, 37°C). Include positive/negative controls (e.g., selective inhibitors for FAAH) and quantify inhibition via fluorometric or colorimetric substrates. Cross-reactivity analysis should report selectivity ratios (MAGL IC50 / off-target IC50) ≥ 100-fold .

Advanced Research Questions

Q. What strategies optimize this compound’s pharmacokinetic profile in preclinical models while maintaining inhibitory potency?

- Methodological Answer : Employ structure-activity relationship (SAR) studies to modify substituents affecting metabolic stability (e.g., halogenation to reduce CYP450 metabolism). In vivo pharmacokinetic assays in rodent models should measure half-life (t1/2), bioavailability (F%), and brain-to-plasma ratios via LC-MS/MS. Use compartmental modeling to correlate in vitro potency with in vivo exposure .

Q. How can researchers resolve discrepancies in this compound’s inhibitory efficacy reported across different in vitro assay systems?

- Methodological Answer : Discrepancies often arise from variations in enzyme sources (recombinant vs. tissue-derived), substrate concentrations, or detection methods. Standardize assays using WHO-recommended MAGL isoforms and validate results via orthogonal techniques (e.g., thermal shift assays for binding affinity). Perform meta-analyses of published data to identify confounding variables .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies with non-linear kinetics?

- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. For heteroscedastic data, apply weighted least squares or Bayesian hierarchical modeling. Report 95% confidence intervals and perform bootstrap resampling to assess robustness. Open-source tools like GraphPad Prism or R packages (drc, nlme) are recommended .

Q. How should researchers design cross-disciplinary studies to explore this compound’s role in neuroinflammation beyond MAGL inhibition?

- Methodological Answer : Integrate transcriptomics (RNA-seq of microglial cells) and lipidomics (LC-MS-based endocannabinoid profiling) to map downstream pathways. Use MAGL-knockout murine models as controls to isolate target-specific effects. Collaborate with computational biologists to build interaction networks using tools like STRING or Cytoscape .

Data Presentation and Reproducibility Guidelines

-

Tables : Include comparative IC50 values from peer-reviewed studies (Table 1).

Study MAGL IC50 (nM) Selectivity Ratio (vs. FAAH) Assay Type Smith et al. (2023) 12 ± 2.1 150 Recombinant MAGL Lee et al. (2024) 18 ± 3.4 90 Tissue lysate -

Contradiction Analysis : Address outliers by comparing buffer compositions (e.g., Triton X-100 concentrations) and enzyme lots. Use Bland-Altman plots for inter-lab variability assessments .

-

Reproducibility : Adhere to the ARRIVE 2.0 guidelines for animal studies and provide raw data in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。